GLP-1 antagonist

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

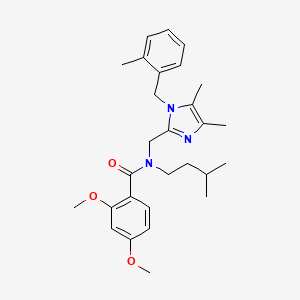

GLP-1 antagonist is a useful research compound. Its molecular formula is C28H37N3O3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Glucagon-like peptide-1 (GLP-1) antagonists are compounds that inhibit the action of GLP-1, a hormone involved in glucose metabolism and appetite regulation. These antagonists play a crucial role in various therapeutic applications, particularly in treating metabolic disorders such as type 2 diabetes and obesity. This article explores the biological activity of GLP-1 antagonists, focusing on their mechanisms of action, therapeutic implications, and recent research findings.

GLP-1 exerts its effects primarily through the GLP-1 receptor (GLP-1R), which is a G protein-coupled receptor (GPCR). Activation of this receptor leads to several physiological responses:

- Insulin Secretion : GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells.

- Glucagon Suppression : It inhibits glucagon release, thereby lowering blood sugar levels.

- Gastric Emptying Delay : GLP-1 slows gastric emptying, contributing to increased satiety and reduced food intake.

Conversely, GLP-1 antagonists block these actions, leading to increased glucagon secretion and potentially elevated blood glucose levels. This can be beneficial in certain clinical scenarios where reducing GLP-1 activity is desired.

Signaling Pathways

Recent studies have highlighted various signaling pathways involved in the biological activity of GLP-1 and its antagonists:

- cAMP Pathway : Both GLP-1 and its antagonists influence cyclic adenosine monophosphate (cAMP) levels, which play a critical role in mediating insulin secretion.

- AMPK Activation : Some studies suggest that GLP-1 antagonists may activate AMP-activated protein kinase (AMPK), affecting energy metabolism and cellular responses to stress .

Clinical Uses

GLP-1 antagonists have been investigated for their potential benefits beyond glucose regulation:

- Weight Management : By modulating appetite and energy expenditure, these compounds can aid in weight loss efforts.

- Neuroprotection : Research indicates that certain GLP-1 analogs may offer neuroprotective effects, potentially benefiting conditions like Parkinson's disease .

Exenatide in Parkinson's Disease

A randomized controlled trial examined the effects of exenatide, a GLP-1 receptor agonist, on patients with Parkinson's disease. The study reported modest improvements in motor function and cognitive assessment scores after 12 months of treatment. However, the small sample size limited the conclusiveness of these findings .

GLP-1 Antagonist Effects on Metabolic Parameters

In another study involving exendin (9–39), a specific this compound, researchers observed changes in metabolic parameters among diabetic patients. The antagonist effectively alleviated symptoms associated with hyperglycemia but also raised concerns about potential adverse effects on overall glucose control .

Recent Advances

Recent literature emphasizes the evolving understanding of GLP-1 antagonists:

Future Directions

The ongoing development of GLP-1 antagonists aims to refine their therapeutic profiles for broader applications. Researchers are investigating novel formulations and combinations with other agents to enhance efficacy while minimizing adverse effects.

Aplicaciones Científicas De Investigación

GLP-1 Antagonists in Diabetes Treatment

GLP-1 sparked interest among drug developers because of its potential as a novel antidiabetic medication . Studies have confirmed that peptide-based drugs modified from GLP-1 have a glucose concentration-dependent effect on stimulating insulin secretion . For T2DM patients who do not respond well to sulfonylureas, continuous intravenous infusion of GLP-1 significantly lowers blood glucose levels .

Once blood glucose reaches normal levels, continued administration of GLP-1 does not further stimulate insulin secretion, and blood glucose remains stable . GLP-1 analogs carry a low risk of hypoglycemia while regulating blood sugar, making them safer for users . GLP-1 may also reduce weight and improve pancreatic beta cell function, offering multifaceted regulation of metabolic abnormalities in T2DM patients .

GLP-1 Antagonists and Weight Loss

Maridebart cafraglutide, a bispecific molecule, has been engineered by conjugating a fully human monoclonal anti-human GIPR antagonist antibody to two GLP-1 analogue agonist peptides using amino acid linkers . In a phase 1 clinical trial, maridebart cafraglutide effectively reduced body weight in participants with obesity . The phase 2 study is currently ongoing to evaluate the efficacy, safety, and tolerability of maridebart cafraglutide .

Combination Therapies

Combining an anti-GIPR monoclonal antibody (mAb) and a GLP-1RA has shown to mediate more pronounced weight loss than either agent alone in preclinical obesity models . Bispecific molecules with GIPR-Ab conjugated to GLP-1 peptide with functional activities comparable to those of AMG 133 showed synergistic effects on weight loss and improved multiple metabolic parameters in DIO mice . A mechanistic study suggested that GIPR-Ab/GLP-1 bispecific molecules bind to GIPR and GLP-1R simultaneously and trigger receptor internalization, amplifying endosomal cAMP signalling in cells expressing both receptors .

Clinical Trial Data and Case Studies

Propiedades

IUPAC Name |

N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYLULHOYZNWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.